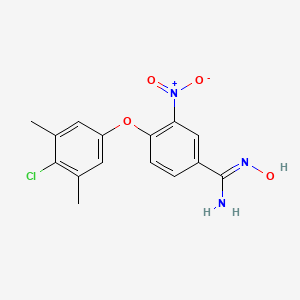
Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenecarboximidamide core substituted with a 4-chloro-3,5-dimethylphenoxy group, an N-hydroxy group, and a 3-nitro group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with appropriate reagents to introduce the benzenecarboximidamide and nitro groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and amidating agents. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The phenoxy group may interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybenzamidine hydrochloride
- 4-chloro-N’-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
- N’-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide
Uniqueness
Compared to similar compounds, Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H14ClN3O4 |
|---|---|
Molekulargewicht |
335.74 g/mol |
IUPAC-Name |
4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18) |
InChI-Schlüssel |
YQVLDAOSZKKZFA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)/C(=N/O)/N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


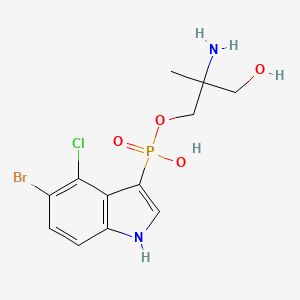
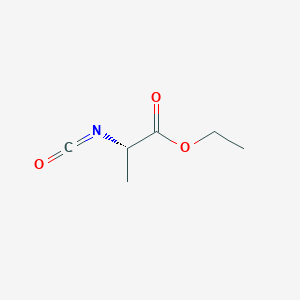
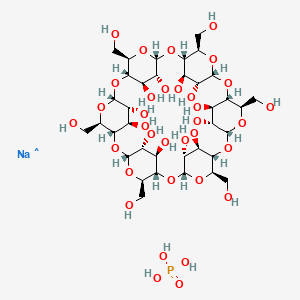
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)

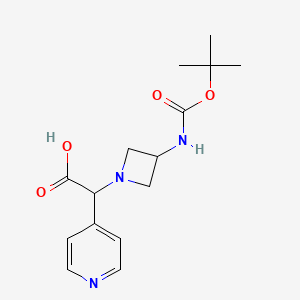

![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)

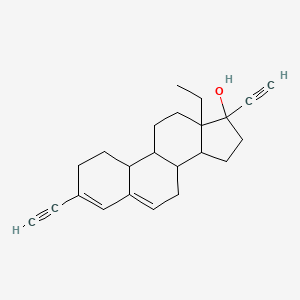

![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)

